2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester
Description
2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is a pyrrole derivative featuring a hydrazinylidene substituent at the 5-position and an ethyl ester group at the 3-position of the pyrrole ring. Its structure combines a 2,4-dimethyl-substituted pyrrole core with a 2-methylphenylhydrazone moiety, distinguishing it from simpler pyrrole esters.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(2-methylphenyl)diazenyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-9-7-6-8-10(13)2/h6-9,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQZPRBLNBYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester involves several steps that can be summarized as follows:
- Starting Materials : The reaction typically starts with 2-bromopropanal and ethyl acetoacetate.
- Reaction Conditions : The reaction is carried out at temperatures ranging from 0 to 50 °C, using ammonia as a reagent.
- Product Isolation : After the reaction, the product is extracted using dichloromethane and purified through crystallization.
This method is noted for its mild reaction conditions and high yield, making it suitable for large-scale production .
The biological activity of 2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antitumor Activity : It has been studied for its potential effects on cancer cell lines, showing promise in inhibiting tumor growth.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which can help in mitigating oxidative stress in cells.
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on human cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in these cells .
- Antioxidant Activity : In another investigation, the compound was tested for its ability to scavenge free radicals. The results demonstrated a dose-dependent increase in antioxidant activity, with the highest efficacy observed at a concentration of 50 µM .
Data Table: Biological Activities
| Activity Type | Test System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | Breast Cancer Cell Line | 10 | Significant reduction in viability |
| Antitumor | Colon Cancer Cell Line | 10 | Induction of apoptosis |
| Antioxidant | DPPH Scavenging Assay | 50 | High scavenging activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolecarboxylic Acid Ester Family
Key structural variations among related compounds include substituents on the pyrrole ring, the nature of the ester group, and the presence of additional functional groups (e.g., hydroxyl, benzoyl, or halogen substituents).
Key Observations :
Comparative Challenges :
- The 2-methylphenylhydrazone group may require strict reaction conditions (e.g., controlled pH and temperature) to avoid side reactions, unlike simpler hydroxyl or methyl substitutions .
Physicochemical Properties
Data inferred from structurally similar compounds:
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
